molecular formula C11H10O3 B14873295 3-(3-Oxocyclobutyl)benzoic acid

3-(3-Oxocyclobutyl)benzoic acid

Cat. No.: B14873295
M. Wt: 190.19 g/mol
InChI Key: NZLFNJYHGIZEGS-UHFFFAOYSA-N
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Description

3-(3-Oxocyclobutyl)benzoic acid (CAS: 23761-23-1) is a benzoic acid derivative characterized by a cyclobutane ring substituted with a ketone group at the 3-position. Its molecular formula is C₁₁H₁₀O₃ (derived from the parent benzoic acid, C₇H₆O₂, with a 3-oxocyclobutyl substituent). The compound exhibits a unique steric and electronic profile due to the strained cyclobutane ring, which influences its reactivity and physical properties. Key identifiers include synonyms such as 3-oxocyclobutane-1-carboxylic acid and cyclobutanecarboxylic acid, 3-oxo .

Handling precautions highlight its hazards: it is classified as harmful if swallowed (H302), causes skin irritation (H315), and poses severe eye damage risks (H318) . These properties necessitate stringent safety protocols during laboratory use.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

3-(3-oxocyclobutyl)benzoic acid

InChI

InChI=1S/C11H10O3/c12-10-5-9(6-10)7-2-1-3-8(4-7)11(13)14/h1-4,9H,5-6H2,(H,13,14)

InChI Key

NZLFNJYHGIZEGS-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)C2=CC(=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Oxocyclobutyl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzoic acid derivatives with cyclobutanone in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Oxocyclobutyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed:

Scientific Research Applications

3-(3-Oxocyclobutyl)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-Oxocyclobutyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(3-Oxocyclobutyl)benzoic acid with structurally or functionally related benzoic acid derivatives:

Compound Molecular Formula Substituents/Features Key Properties Applications References
This compound C₁₁H₁₀O₃ Cyclobutyl ring with ketone at 3-position High polarity due to ketone; moderate lipophilicity. Acute toxicity (oral, dermal). Pharmaceutical intermediate, organic synthesis
3-(Sulfooxy)benzoic acid C₇H₆O₅S Sulfate ester at 3-position High water solubility; acidic (sulfate group). Detected as a metabolite in biological systems. Biomarker studies, microbial metabolism
3-Phenoxybenzoic acid (PBA) C₁₃H₁₀O₃ Phenoxy group at 3-position Lipophilic; persistent environmental metabolite of pyrethroids. Environmental monitoring, pesticide residue analysis
Methyl 3-(4-chloro-3-oxobutyl)benzoate C₁₂H₁₃ClO₃ Chloro and ketone substituents; methyl ester Reduced acidity (ester group); increased volatility. Used in synthetic organic chemistry. Intermediate for agrochemicals, pharmaceuticals
4-Hydroxy-3-prenylbenzoic acid glucoside C₁₇H₂₂O₉ Prenyl group and glucoside at 4-hydroxy position Enhanced water solubility (glucose moiety); bioactive in plants. Natural product research, phytochemistry
3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid C₂₁H₁₄BrN₃O₂ Bromophenylquinazoline-amino group at 3-position High molecular weight; potential kinase inhibition. Drug discovery (anticancer, kinase inhibitors)

Key Comparative Insights:

Structural Complexity and Reactivity: The 3-oxocyclobutyl group introduces ring strain, enhancing reactivity in cycloaddition reactions compared to non-cyclic substituents (e.g., phenoxy in PBA) . 3-(Sulfooxy)benzoic acid and 4-hydroxy-3-prenylbenzoic acid glucoside exhibit higher polarity due to sulfate and glucose groups, respectively, making them more water-soluble than this compound .

The quinazoline-substituted benzoic acid shows targeted bioactivity (e.g., kinase inhibition), unlike the broader reactivity of this compound .

Extraction and Solubility: Benzoic acid derivatives with electron-withdrawing groups (e.g., sulfates, ketones) exhibit higher distribution coefficients in liquid-liquid extraction systems compared to acetic acid derivatives . However, the cyclobutyl group’s steric effects may reduce membrane phase mobility relative to simpler substituents like phenoxy .

Safety Profiles :

  • This compound requires rigorous handling due to acute toxicity risks, whereas glucosylated derivatives (e.g., 4-hydroxy-3-prenylbenzoic acid glucoside) are generally safer owing to natural origin and reduced reactivity .

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